2-Morpholino-5-nitrobenzamide
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Overview
Description
2-Morpholino-5-nitrobenzamide is a nitroanilide derivative that belongs to the class of organic compounds known as anilides. It has a molecular formula of C11H13N3O4 and an average mass of 251.239 Da .
Synthesis Analysis
The synthesis of morpholino nucleosides starts with the nucleophilic ring-opening of optically pure ®-glycidol using N-nosyl 2,2-dimethoxyethanamine . The ortho-nosyl (Nso) protective group was selected for its easy cleavage under mild reaction conditions . A series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl) ethylamino] benzamides and N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino) ethylamino] benzamides derivatives were synthesized in good yield by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .Molecular Structure Analysis
The molecular structure of 2-Morpholino-5-nitrobenzamide can be analyzed based on IR, 1H, 13C NMR and mass spectral data . The key common precursor of the targets – 6-hydroxymethyl-morpholine acetal – is easily synthesized via oxirane ring opening of optically pure glycidol using N-nosyl aminoacetaldehyde as a nucleophile, followed by an O-benzoylation/ring-closure tandem reaction sequence .Chemical Reactions Analysis
The chemical reactions of 2-Morpholino-5-nitrobenzamide involve the condensation between 6-hydroxymethyl-morpholine acetal and nucleobases under Lewis acid conditions . The protocol for the synthesis of morpholinos begins with the nucleophilic ring-opening of optically pure ®-glycidol using N-nosyl 2,2-dimethoxyethanamine .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Morpholino-5-nitrobenzamide include a molecular weight of 251.242. More detailed properties such as melting point, boiling point, solubility, etc., are not available in the search results.Scientific Research Applications
Antisense Oligonucleotides (Morpholinos)
Morpholinos constitute a radical redesign of DNA and RNA oligos. Key structural features include replacing the 5-membered deoxyribose rings of DNA with 6-membered morpholine rings and using non-ionic inter-subunit linkages. These modifications provide several advantages over conventional oligos for modulating gene expression . Morpholinos are used for:
Diagnostic Applications
Morpholinos’ unique properties, such as backbone charge neutrality and resistance to enzymatic degradation, make them suitable for diagnostic purposes. Their hybridization behavior is minimally affected by ionic strength, making them reliable tools for detecting specific RNA sequences .
Safety and Hazards
While specific safety and hazard information for 2-Morpholino-5-nitrobenzamide is not available, general safety measures for handling similar compounds include washing face, hands, and any exposed skin thoroughly after handling, not eating, drinking, or smoking when using the product, and using personal protective equipment as required .
Mechanism of Action
Target of Action
Similar compounds have been shown to target cox enzymes, which play a crucial role in inflammation .
Mode of Action
Related compounds have been shown to inhibit cox enzymes, leading to a reduction in the production of prostaglandins, which are key mediators of inflammation .
Biochemical Pathways
It is likely that the compound affects the arachidonic acid pathway, given its potential inhibition of cox enzymes .
Pharmacokinetics
Morpholino compounds generally exhibit good bioavailability and stability
Result of Action
Similar compounds have been shown to exhibit anti-inflammatory properties, likely due to their inhibition of cox enzymes .
Action Environment
It is known that the efficacy of similar compounds can be influenced by factors such as ph and temperature .
properties
IUPAC Name |
2-morpholin-4-yl-5-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O4/c12-11(15)9-7-8(14(16)17)1-2-10(9)13-3-5-18-6-4-13/h1-2,7H,3-6H2,(H2,12,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNBIDKVMOLXLNT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=C2)[N+](=O)[O-])C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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